(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Description

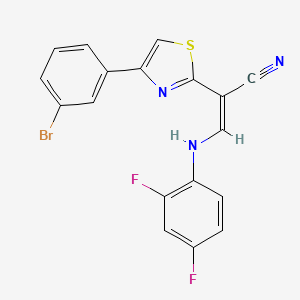

The compound “(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile” is a structurally complex molecule featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and an acrylonitrile moiety bearing a 2,4-difluorophenylamino group at the 3-position. The Z-configuration of the acrylonitrile double bond ensures a specific spatial arrangement critical for molecular interactions. The bromine atom on the phenyl ring may enhance binding affinity through halogen bonding, while the fluorine atoms on the aniline group improve metabolic stability and membrane permeability .

Properties

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXOJZHPBCUYJC-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₈H₁₀BrF₂N₃S

- Molecular Weight : 418.3 g/mol

- CAS Number : 477297-14-6

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from bromophenyl thiazole derivatives. The process includes the formation of the thiazole ring followed by the introduction of the difluorophenyl group via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Melanoma | 0.4 | Inhibition of tubulin polymerization |

| 2 | Prostate Cancer | 1.6 | Induction of apoptosis |

| 3 | Breast Cancer | 0.7 | Cell cycle arrest |

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). The structure of this compound suggests potential for similar activities.

Case Study: AChE Inhibition

In a study evaluating AChE inhibitors, compounds with thiazole moieties showed promising results:

- Lead Compound : (Z)-3-(2-(4-(3-Bromophenyl)thiazol-2-yl)hydrazono)-5-methoxyindolin-2-one

- IC₅₀ : 6.25 µM

- Mechanism : Competitive inhibition

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties through DPPH and ABTS radical scavenging assays. Preliminary results indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications in the aryl groups and the presence of electron-withdrawing groups like bromine and fluorine significantly enhance their potency.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased enzyme inhibition |

| Difluoro Group | Enhanced anticancer activity |

| Thiazole Ring | Essential for bioactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous thiazole-acrylonitrile derivatives (Table 1). Key differences in substituents and bioactivity are highlighted.

Table 1: Structural and Bioactivity Comparison of Thiazole-Acrylonitrile Derivatives

*Molecular weight calculated based on formula C₁₈H₁₁BrF₂N₃S.

Key Observations :

Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound may enhance halogen bonding compared to the 4-fluorophenyl group in or the 4-nitrophenyl group in . Nitro groups (electron-withdrawing) and methoxy/hydroxy groups (electron-donating) influence electronic properties and solubility .

Antioxidant and Antiviral Activity :

- Compound demonstrated potent antioxidant activity in DPPH assays, likely due to the 3-hydroxy-4-methoxyphenyl group’s radical-scavenging capability .

- Compound (structurally distinct but sharing acrylonitrile and thiazole motifs) showed anti-HIV activity (EC₅₀ ~20–25 µM), suggesting that the thiazole-acrylonitrile scaffold is versatile for diverse therapeutic applications .

The absence of a hydroxy group in the target compound may reduce solubility in polar solvents relative to but improve lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.